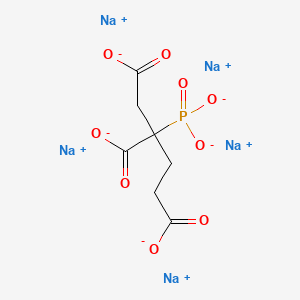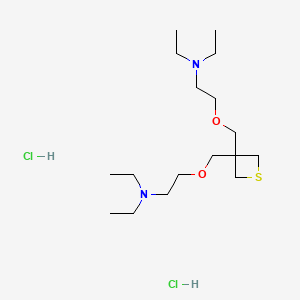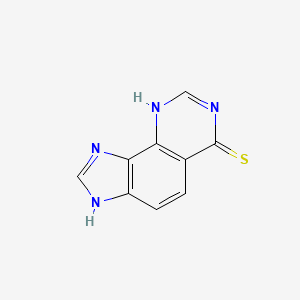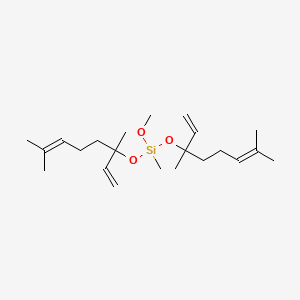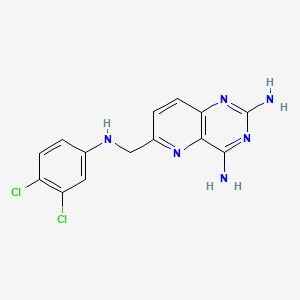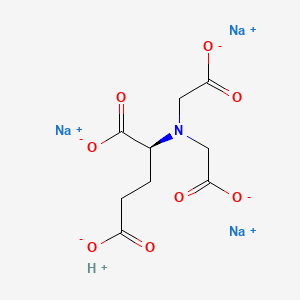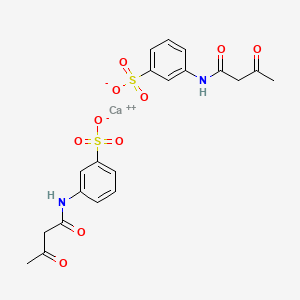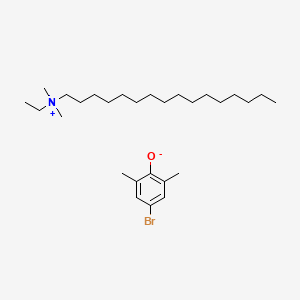
Ethylhexadecyldimethylammonium 4-brom-2,6-xylenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylhexadecyldimethylammonium 4-brom-2,6-xylenolate is a quaternary ammonium compound with the molecular formula C28H52BrNO and a molecular weight of 498.62 g/mol . This compound is known for its surfactant and antimicrobial properties, making it useful in various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethylhexadecyldimethylammonium 4-brom-2,6-xylenolate typically involves the quaternization of dimethylhexadecylamine with 4-bromo-2,6-xylenol. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then purified through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control helps in maintaining the desired reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
Ethylhexadecyldimethylammonium 4-brom-2,6-xylenolate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as hydroxide or amine groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, and the reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include substituted ammonium compounds with different functional groups.
Oxidation and Reduction Reactions: Products include oxides and amines.
Aplicaciones Científicas De Investigación
Ethylhexadecyldimethylammonium 4-brom-2,6-xylenolate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to investigate its effects on cell membranes and signaling pathways.
Medicine: Studied for its antimicrobial properties and potential use in disinfectants and antiseptics.
Mecanismo De Acción
The mechanism of action of ethylhexadecyldimethylammonium 4-brom-2,6-xylenolate involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and cell lysis . It also interferes with cellular signaling pathways, affecting various cellular functions .
Comparación Con Compuestos Similares
Ethylhexadecyldimethylammonium 4-brom-2,6-xylenolate can be compared with other quaternary ammonium compounds such as:
Benzalkonium Chloride: Known for its antimicrobial properties but can cause skin irritation.
Didecyldimethylammonium Chloride: Used in disinfectants and has a similar mechanism of action.
Cetyltrimethylammonium Bromide: Commonly used in DNA extraction and as a surfactant in various applications.
This compound is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties, making it effective in a wide range of applications .
Propiedades
Número CAS |
85940-54-1 |
|---|---|
Fórmula molecular |
C28H52BrNO |
Peso molecular |
498.6 g/mol |
Nombre IUPAC |
4-bromo-2,6-dimethylphenolate;ethyl-hexadecyl-dimethylazanium |
InChI |
InChI=1S/C20H44N.C8H9BrO/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;1-5-3-7(9)4-6(2)8(5)10/h5-20H2,1-4H3;3-4,10H,1-2H3/q+1;/p-1 |
Clave InChI |
NEPGSCLTUXSNPZ-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCC[N+](C)(C)CC.CC1=CC(=CC(=C1[O-])C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



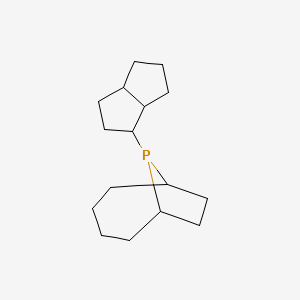
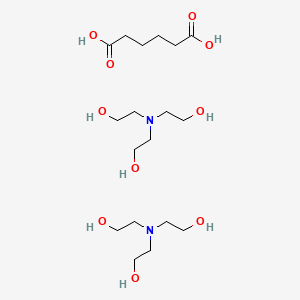
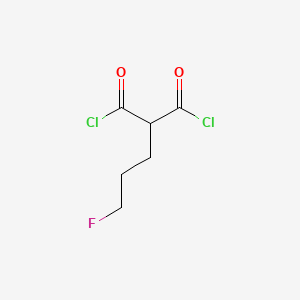
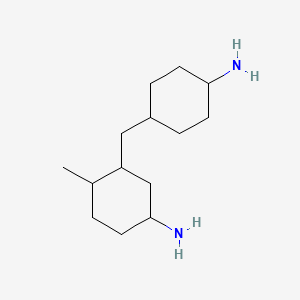
![1-[[Methyl(1-oxooctadecyl)amino]methyl]pyridinium chloride](/img/structure/B12674721.png)
